4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile

Description

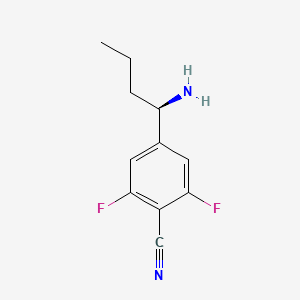

4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with two fluorine atoms at the 2- and 6-positions and an (R)-configured aminobutyl group at the 4-position. Fluorinated benzonitriles are often explored in medicinal chemistry due to their ability to enhance metabolic stability, bioavailability, and target binding affinity .

Properties

Molecular Formula |

C11H12F2N2 |

|---|---|

Molecular Weight |

210.22 g/mol |

IUPAC Name |

4-[(1R)-1-aminobutyl]-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m1/s1 |

InChI Key |

QYGLBXWVSJOMSF-LLVKDONJSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |

Canonical SMILES |

CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,6-difluorobenzonitrile with ®-1-aminobutane under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

b. Reaction Conditions: The reaction typically takes place in a suitable solvent (such as dichloromethane or acetonitrile) at an elevated temperature. Acidic or basic catalysts may be employed to facilitate the reaction. Purification methods, such as column chromatography or recrystallization, yield the pure compound.

c. Industrial Production: While industrial-scale production details are proprietary, manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution: The key reaction involved in its synthesis.

Aromatic Substitution: The cyano group can undergo electrophilic aromatic substitution reactions.

Reduction: Reduction of the cyano group to an amine or other functional groups.

Fluorination: The compound’s fluorine atoms may participate in further reactions.

Base: Used for deprotonation during nucleophilic substitution.

Acid: Employed for protonation or activation of the cyano group.

Hydrogenation Catalysts: For reduction reactions.

Fluorinating Agents: To introduce fluorine atoms.

Major Products: The primary product is 4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile itself. Side products may include regioisomers or stereoisomers.

Scientific Research Applications

Fluorine Chemistry: The compound’s fluorine atoms make it valuable for studying fluorination reactions.

Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Fluorinated Pharmaceuticals: Investigated for their enhanced pharmacokinetics and bioavailability.

Receptor Ligands: May interact with specific receptors due to its unique structure.

Agrochemicals: Fluorinated compounds find applications in crop protection.

Materials Science: Used as building blocks for novel materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular components, influencing biological processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile and its analogs:

Key Observations:

Stereochemical Influence: The (R)- vs. (S)-configuration in aminobutyl derivatives (e.g., ) may lead to divergent interactions with chiral biological targets, such as kinases or G-protein-coupled receptors. Enantiomers often exhibit distinct pharmacokinetic or pharmacodynamic profiles.

Hydroxyl Group Impact : The hydroxylated analog (C₁₀H₁₀F₂N₂O, ) introduces polarity and hydrogen-bonding capacity, which could improve solubility but may also increase susceptibility to glucuronidation or sulfation in vivo.

Fluorine Substitution : All compounds retain fluorine atoms at the 2- and 6-positions, which likely enhance metabolic stability and electron-withdrawing effects on the aromatic ring, influencing π-π stacking in target binding.

Research Findings and Mechanistic Insights

- Anti-Inflammatory Potential: Analogous benzonitrile derivatives (e.g., HHMP in ) suppress NF-κB and MAPK pathways, critical regulators of inflammation. The primary amine in the target compound may similarly modulate these pathways.

- Safety and Handling : Hydroxylated analogs require stringent safety protocols (e.g., P201, P210 ), suggesting that the target compound’s handling may also demand precautions against ignition sources and proper ventilation.

Biological Activity

4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile (CAS: 1213889-33-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The molecular formula for this compound is C12H13F2N3. Its structure features a difluorobenzene ring substituted with an aminobutyl group and a carbonitrile functional group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction can modulate mood and anxiety levels, suggesting potential applications in treating psychiatric disorders.

Pharmacological Studies

A series of studies have evaluated the pharmacological effects of this compound:

- Antidepressant Activity : In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism appears to involve the inhibition of monoamine oxidase (MAO), leading to increased levels of serotonin and norepinephrine in the brain .

- Neuroprotective Effects : The compound has also shown neuroprotective properties in vitro. Studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Mood Disorders : A clinical trial involving patients with major depressive disorder tested the efficacy of this compound as an adjunct therapy. Results indicated a notable improvement in mood scores compared to placebo groups over a 12-week period .

- Neurodegeneration Model : In a model of Alzheimer's disease, the compound was administered to transgenic mice. The results showed a decrease in amyloid plaque formation and improved cognitive function as measured by maze tests .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.